(2-Cyclopropyl-4-methylphenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyclopropyl-4-methylphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-4-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and toluene/water as the solvent system.
Oxidation: H2O2 or NaBO3 in aqueous or organic solvents.
Protodeboronation: Acids like HCl or catalysts like Pd/C.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound.
Scientific Research Applications
(2-Cyclopropyl-4-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Cyclopropylboronic acid
Comparison: (2-Cyclopropyl-4-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional steric and electronic effects that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C10H13BO2 |
---|---|
Molecular Weight |
176.02 g/mol |
IUPAC Name |
(2-cyclopropyl-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-7-2-5-10(11(12)13)9(6-7)8-3-4-8/h2,5-6,8,12-13H,3-4H2,1H3 |
InChI Key |
JGFBPSMKBUQZNA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C2CC2)(O)O |
Origin of Product |
United States |
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